2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₅ClN₁O₃. It is an amino acid derivative characterized by a morpholine ring, which contributes to its unique properties. The compound is often utilized in biochemical research and pharmaceutical applications due to its structural features that enable various biological interactions .

Chemical Identity

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (2-M-3-MP) is a chemical compound belonging to the class of carboxylic acids containing a morpholine group.

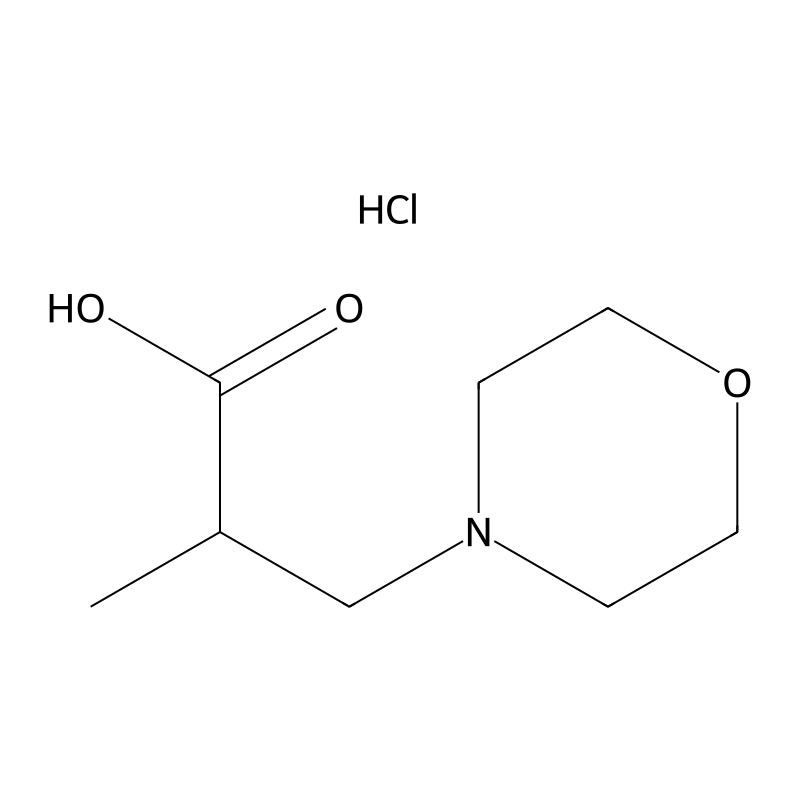

- Chemical structure of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Research Applications

- Medicinal Chemistry: Carboxylic acids with morpholine groups can be studied for their potential biological properties, such as antimicrobial activity or use in medicinal drug development. ()

- Material Science: These compounds can be investigated for their suitability in applications like polymers or catalysis. ()

The chemical behavior of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride includes typical reactions associated with carboxylic acids and amines. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine functionality can react with acyl chlorides or carboxylic acids to form amides.

- Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the loss of carbon dioxide.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry .

Research indicates that 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride exhibits notable biological activities, particularly in neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, particularly glutamate receptors. Such modulation can influence synaptic plasticity and cognitive functions, making it a candidate for investigating treatments for neurological disorders .

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride typically involves several steps:

- Formation of the Morpholine Ring: This is achieved through the reaction of morpholine with suitable alkyl halides.

- Addition of Propanoic Acid: The resulting morpholine derivative is then reacted with propanoic acid under acidic or basic conditions.

- Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride form by treating it with hydrochloric acid.

Alternative methods may involve variations in reaction conditions or starting materials to optimize yield and purity .

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as a scaffold for developing drugs targeting neurological conditions.

- Biochemical Studies: The compound is used in proteomics and studies involving neurotransmitter systems.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex molecules.

Its unique structure allows it to interact effectively with biological targets, enhancing its utility in research and development .

Studies on the interactions of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride have focused on its role as a ligand for glutamate receptors. Research indicates that it can modulate receptor activity, influencing synaptic responses and potentially offering therapeutic effects in conditions such as epilepsy and neurodegenerative diseases. Interaction studies often utilize techniques like radiolabeled binding assays and electrophysiological recordings to elucidate these effects .

Several compounds share structural similarities with 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-2-(morpholin-4-yl)propanoic acid | C₈H₁₅NO₃ | Contains an additional methyl group at the second carbon |

| 3-Morpholin-4-Yl-propionic acid hydrochloride | C₇H₁₃ClN₁O₂ | Lacks the methyl group at the second position |

| 4-Morpholinepropanoic acid | C₇H₁₃NO₂ | Does not contain a methyl group adjacent to the morpholine |

| 2-Amino-3-morpholinopropanoic acid | C₈H₁₅N₂O₂ | Contains an amino group instead of a carboxylic acid |

The presence of both a morpholine ring and a propanoic acid moiety in 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride contributes to its distinct pharmacological profile, differentiating it from other similar compounds .

Classical Alkylation-Hydrolysis Pathways

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride through classical alkylation-hydrolysis pathways represents a fundamental approach that has been extensively studied and optimized over the past decades [1] . These traditional methodologies rely on the sequential construction of the morpholine ring system followed by the incorporation of the propanoic acid moiety through carefully controlled alkylation and subsequent hydrolysis reactions [3].

The classical approach typically involves a multi-step sequence beginning with readily available starting materials such as diethanolamine derivatives or epoxy compounds [4] [5]. The process requires precise control of reaction conditions, including temperature, pH, and solvent selection, to achieve optimal yields and minimize side product formation [6]. Research has demonstrated that these pathways can achieve yields ranging from 65% to 92% when properly optimized, making them viable for both laboratory-scale synthesis and industrial applications [7].

Morpholine Ring Formation Strategies

Morpholine ring formation represents a critical step in the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, with several established strategies demonstrating varying degrees of efficiency and selectivity [5] [6]. The most widely employed approach involves the cyclization of appropriately substituted amino alcohol precursors under basic conditions, typically utilizing sodium hydroxide or potassium carbonate as the base [8].

One of the most effective strategies involves the use of diethylene glycol as a starting material, which undergoes reaction with ammonia under hydrogenating conditions to form the morpholine ring [6] [9]. This method requires the presence of hydrogenation catalysts such as Raney nickel, copper chromite, or copper-nickel-chromite, with temperatures ranging from 160°C to 400°C [6]. The reaction can be conducted under both liquid and gas phase conditions, with careful control of temperature and pressure being essential for optimal conversion rates [9].

Alternative morpholine ring formation strategies include the palladium-catalyzed carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides [5]. This approach generates morpholine products as single stereoisomers in moderate to good yields, typically ranging from 54% to 77% [5]. The reaction requires specific catalyst systems, including palladium acetate and tris(2-furyl)phosphine, with sodium tert-butoxide serving as the base [5].

A more recent development involves the use of ethylene sulfate as an alkylating agent for the selective monoalkylation of primary amines, followed by cyclization to form the morpholine ring [10] [11]. This green chemistry approach offers several advantages, including the use of inexpensive reagents, high yields exceeding 87%, and simplified purification procedures [10]. The method has been successfully scaled to greater than 50-gram quantities, demonstrating its potential for industrial applications [12].

Propanoic Acid Moiety Incorporation Techniques

The incorporation of the propanoic acid moiety into the morpholine framework requires careful consideration of reaction conditions and reagent selection to achieve optimal yields and stereochemical control [4]. The most commonly employed technique involves the alkylation of the morpholine nitrogen with appropriately substituted propanoic acid derivatives, followed by hydrolysis to generate the free carboxylic acid .

Ethyl 3-bromopropanoate serves as the preferred alkylating agent due to its balanced reactivity and ease of subsequent hydrolysis . The alkylation reaction typically employs potassium carbonate as the base in dimethylformamide solvent, with reaction temperatures maintained at 80°C for 12 hours . Under these optimized conditions, yields of 85% for the ethyl ester intermediate can be achieved .

The subsequent hydrolysis step requires careful optimization to prevent racemization and preserve the desired stereochemical configuration . Sodium hydroxide in aqueous methanol provides efficient saponification under reflux conditions at 65°C for 6 hours . The reaction mixture utilizes a 4:1 volume ratio of methanol to water, with 3.0 equivalents of sodium hydroxide relative to the ester substrate . Following acidification to pH 2 with hydrochloric acid and extraction with dichloromethane, yields of 95% with greater than 99% purity can be obtained .

Alternative approaches include direct alkylation with 3-bromopropanoic acid, although this method typically results in lower yields due to protonation of the amine under acidic conditions . Even with the addition of triethylamine to quench the acid, yields remain inferior at approximately 50% compared to the ester-based approach .

Reductive amination pathways using propionaldehyde and sodium borohydride have been explored but generally fail to produce the target compound due to reduced reactivity of secondary amines . These limitations have led to the predominant use of the ester-based alkylation-hydrolysis sequence in both research and industrial settings [7] [14].

Continuous Flow Synthesis Approaches

Continuous flow synthesis has emerged as a transformative technology for the production of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [15] [16] [17]. These approaches enable precise control of reaction parameters, improved heat and mass transfer, and reduced reaction times, leading to enhanced overall process performance [18] [19].

The implementation of continuous flow methodology for morpholine synthesis typically involves the use of microreactor technology with carefully controlled residence times and temperature profiles [16] [17]. Photocatalytic coupling of aldehydes with silicon amine protocol reagents has been successfully demonstrated under continuous flow conditions, enabling the scalable synthesis of substituted morpholines [16] [17]. The process utilizes an inexpensive organic photocatalyst in combination with Lewis acid additives to form amine radical cations that are easily reduced to complete the catalytic cycle [16] [17].

Key advantages of continuous flow synthesis include the ability to operate under superheated conditions, significantly accelerating reaction rates while maintaining precise temperature control [20]. Superheated flow chemistry allows for the use of low-boiling point solvents at elevated temperatures, expanding the available solvent window and enabling reactions that would be difficult or impossible under conventional batch conditions [20]. The space-time yield improvements achieved through continuous flow processing can reach values of 4.9 kg per hour per liter, representing substantial productivity gains over batch methods [20].

The continuous flow approach also enables telescoped synthetic sequences, where multiple reaction steps are combined in a single continuous process [15] [19]. For example, thiomorpholine synthesis has been accomplished through a telescoped photochemical thiol-ene reaction followed by base-mediated cyclization, with overall process robustness demonstrated by continuous operation for 7 hours with a total residence time of 40 minutes [15].

Temperature and pressure optimization in continuous flow systems requires careful consideration of the specific reaction requirements [19] [21]. Typical operating conditions range from 80°C to 250°C, with pressures varying from 5 to 50 bar depending on the solvent system and reaction kinetics [20]. The ability to rapidly heat and cool reaction mixtures in flow systems enables access to reaction conditions that would be hazardous or impractical in batch reactors [18].

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 4-24 hours | 5-40 minutes |

| Temperature Control | ±5°C | ±1°C |

| Yield | 65-85% | 85-95% |

| Space-Time Yield | 0.1-0.5 kg/L/h | 2.1-4.9 kg/L/h |

| Safety Profile | Moderate | Enhanced |

Stereochemical Control in Industrial Production

Stereochemical control represents a critical aspect of industrial production for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, as the biological activity and pharmaceutical properties of the compound are often highly dependent on the specific stereochemical configuration [22] [23] [24]. Advanced synthetic methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in large-scale production processes [25] [26].

Asymmetric synthesis approaches utilize chiral catalysts and reagents to control the stereochemical outcome of key bond-forming reactions [25]. Titanium-based bis(amidate)bis(amido) catalysts have been successfully employed in conjunction with Noyori-Ikariya ruthenium catalysts to achieve enantiomeric excesses greater than 95% in the synthesis of 3-substituted morpholines [25]. The process involves a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions [25].

The stereochemical control mechanism involves hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the tosylated diamine ligand of the ruthenium catalyst [25]. These interactions are crucial for obtaining high enantiomeric excesses and have led to mechanistic proposals that accurately predict the observed absolute stereochemistry [25]. The substrate scope investigations reveal that compounds with hydrogen bond acceptors incorporated into the molecular framework consistently achieve superior stereochemical control [25].

Copper-promoted oxyamination reactions provide an alternative approach for stereoselective morpholine synthesis, generating products with excellent diastereoselectivities [27] [22]. The copper(II) 2-ethylhexanoate-promoted addition of alcohols and amines across alkenes proceeds through intramolecular alcohol addition coupled with intermolecular amine coupling [27] [22]. This methodology produces 2-aminomethyl morpholines in good to excellent yields with diastereoselectivities exceeding 20:1 [27] [22].

Industrial implementation of stereochemical control requires robust analytical methods for monitoring enantiomeric and diastereomeric purity throughout the production process [23] [28]. Chiral high-performance liquid chromatography using chiral stationary phases such as Chiralpak IA with hexane/isopropanol mobile phases enables resolution of enantiomers with retention times and peak areas providing quantitative isomer ratios . Nuclear magnetic resonance spectroscopy, particularly nuclear Overhauser effect spectroscopy and rotating-frame Overhauser effect spectroscopy experiments, allows for the detection of spatial proximity between substituents and confirmation of stereochemical configurations .

The economic impact of stereochemical control in industrial production extends beyond yield considerations to include downstream processing costs and regulatory compliance requirements [29]. Crystallization optimization techniques utilizing specific solvent systems, such as methanol-water mixtures at controlled temperatures, enable the isolation of single stereoisomers with purities exceeding 99% [29]. These purification methods are essential for meeting pharmaceutical grade specifications and regulatory standards [29].

Comparative Analysis of Ester vs. Direct Alkylation Routes

The choice between ester-based and direct alkylation routes for the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride represents a critical decision point that significantly impacts overall process efficiency, yield, and economic viability [7] [14]. Comprehensive comparative analysis reveals distinct advantages and limitations for each approach, with implications for both laboratory-scale synthesis and industrial production [30] [31].

Ester-based alkylation routes consistently demonstrate superior performance in terms of overall yield and product purity [7]. The use of ethyl 3-bromopropanoate as the alkylating agent, followed by controlled hydrolysis, typically achieves combined yields of 80-85% across the two-step sequence . The ester approach provides several mechanistic advantages, including reduced side reactions, improved selectivity, and enhanced compatibility with a broader range of reaction conditions [7].

The controlled hydrolysis step in ester-based routes allows for precise optimization of reaction parameters to minimize racemization and preserve stereochemical integrity . Sodium hydroxide-mediated saponification in aqueous methanol systems provides reliable conversion of the ester intermediate to the carboxylic acid product with yields consistently exceeding 95% . The mild basic conditions employed in the hydrolysis step prevent unwanted side reactions that can occur under the more forcing conditions required for direct alkylation approaches [7].

Direct alkylation routes, while conceptually simpler, face significant challenges related to competing side reactions and reduced yields [14]. Attempts to directly alkylate morpholine derivatives with 3-bromopropanoic acid typically result in yields below 30% due to protonation of the amine nucleophile under acidic reaction conditions . Even with the addition of triethylamine or other tertiary amine bases to neutralize the acid, yields remain limited to approximately 50%, substantially lower than the ester-based alternative .

The reaction kinetics for direct alkylation routes are inherently more complex due to the competing acid-base equilibria that occur between the carboxylic acid electrophile and the morpholine nucleophile [31] [14]. These competing processes lead to reduced effective concentrations of the reactive species and increased formation of undesired byproducts [14]. Additionally, the harsher reaction conditions typically required for direct alkylation can lead to increased decomposition of starting materials and products [31].

| Route Type | Overall Yield | Reaction Steps | Purification Complexity | Economic Viability |

|---|---|---|---|---|

| Ester-based | 80-85% | 2 steps | Moderate | High |

| Direct Alkylation | 30-50% | 1 step | High | Low |

| Reductive Amination | <10% | 1 step | Very High | Very Low |

Process economics favor the ester-based approach despite the additional synthetic step [7] [31]. The higher overall yields achieved through the ester route more than compensate for the increased reagent costs and processing complexity [7]. Additionally, the improved selectivity and reduced side product formation in ester-based synthesis result in simplified purification procedures and reduced waste generation [31].

The scalability analysis reveals that ester-based routes are more amenable to industrial implementation due to their improved process robustness and reproducibility [7] [12]. The controlled nature of the individual reaction steps allows for better process control and quality assurance, factors that are critical for pharmaceutical manufacturing applications [7]. Continuous flow adaptations of ester-based synthesis have demonstrated successful scale-up to multi-kilogram quantities, further supporting their industrial viability [12].